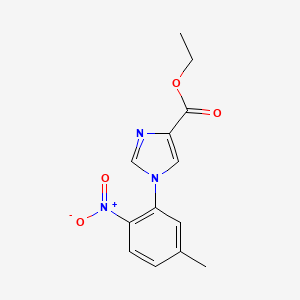
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester typically involves the nitration of 3-methylbenzoic acid to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to a series of reactions, including sulfonation, nitration, hydrolysis, and steam distillation, to yield the desired product . The reaction conditions often involve the use of sulfuric acid, acetic anhydride, and other nitrating agents to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize waste and improve sustainability .
化学反応の分析
Types of Reactions
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso and nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted esters. These products can be further utilized in various synthetic and research applications .
科学的研究の応用
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cytotoxic effects . The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(5-Methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles
- 5-Methyl-2-nitrophenol
- Ethyl 5-methylindole-2-carboxylate
Uniqueness
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and an imidazole ring allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
ethyl 1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15(8-14-10)12-6-9(2)4-5-11(12)16(18)19/h4-8H,3H2,1-2H3 |
InChIキー |
HNBWGQCHDZZRGC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
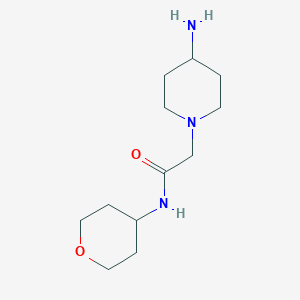
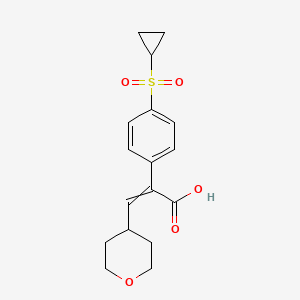
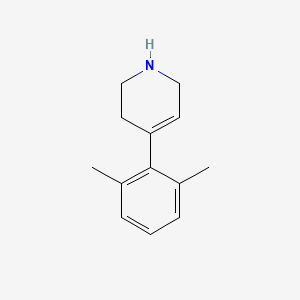
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
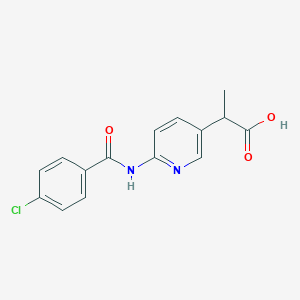
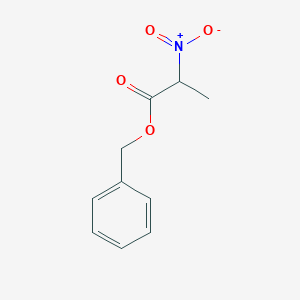
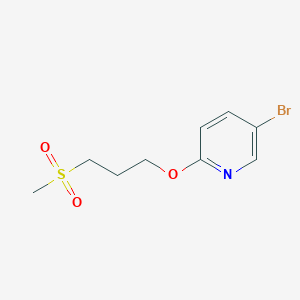
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
